

Benchmarking 2-Bromo-5-(piperazin-1-yl)pyrazine Derivatives Against Known Therapeutic Standards

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Compound of Interest

Compound Name: 2-Bromo-5-(piperazin-1-yl)pyrazine

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In the landscape of modern drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. This guide provides a comparative analysis of compounds derived from the privileged structure, **2-Bromo-5-(piperazin-1-yl)pyrazine**, against established clinical and research standards. The focus of this comparison is on two major classes of cancer therapeutics: Histone Deacetylase (HDAC) inhibitors and Tyrosine Kinase inhibitors. Experimental data is presented to benchmark the performance of these novel derivatives, alongside detailed protocols to ensure reproducibility.

Introduction to 2-Bromo-5-(piperazin-1-yl)pyrazine

2-Bromo-5-(piperazin-1-yl)pyrazine is a heterocyclic compound that serves as a valuable starting material in medicinal chemistry.^[1] Its structure, incorporating both a pyrazine and a piperazine ring, offers a unique combination of properties. The pyrazine ring can participate in hydrogen bonding and aromatic interactions within enzyme active sites, while the piperazine moiety can enhance aqueous solubility and provide a readily modifiable position for tuning a compound's pharmacokinetic and pharmacodynamic profile. The bromine atom on the pyrazine ring is a key reactive handle for synthetic diversification, particularly through cross-coupling reactions.^[2] These features make it an ideal scaffold for the generation of libraries of targeted inhibitors.

Part 1: Comparison of a 2-Bromo-5-(piperazin-1-yl)pyrazine Derivative as a Histone Deacetylase (HDAC) Inhibitor

Derivatives of the (piperazin-1-yl)pyrazine core have been synthesized and evaluated as selective inhibitors of Class I Histone Deacetylases (HDACs).^{[3][4]} HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.^[5]

Known Standard: Entinostat (MS-275)

Entinostat is a potent and selective inhibitor of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.^{[6][7][8]} It is an established benchmark for the development of new HDAC inhibitors and is currently in clinical trials for various malignancies.

Quantitative Data Comparison

The following table summarizes the in vitro inhibitory activity (IC₅₀) of a representative pyrazine-linked 2-aminobenzamide derived from a (piperazin-1-yl)pyrazine core, herein designated as Compound 19f, against human Class I HDAC enzymes. The data is compared with the known standard, Entinostat.^[3]

Compound	HDAC1 IC ₅₀ (μM)	HDAC2 IC ₅₀ (μM)	HDAC3 IC ₅₀ (μM)
Compound 19f	0.13	0.28	0.31
Entinostat (MS-275)	0.243 - 0.51	0.453	0.248 - 1.7

Note: IC₅₀ values for Entinostat are presented as a range from multiple sources to reflect variability in assay conditions.^{[6][7][8]}

As the data indicates, Compound 19f, a derivative of the (piperazin-1-yl)pyrazine scaffold, demonstrates potent inhibition of HDAC1, HDAC2, and HDAC3, with efficacy comparable to or exceeding that of the known standard, Entinostat.^[3]

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against HDAC enzymes.

1. Reagent Preparation:

- **HDAC Assay Buffer:** Prepare a buffer solution (e.g., 15 mM Tris-HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% glycerol).
- **Test Compound Dilutions:** Prepare a serial dilution of the test compound (e.g., Compound 19f) in DMSO. Further dilute in HDAC Assay Buffer to the final desired concentrations.
- **Enzyme Preparation:** Dilute recombinant human HDAC1, HDAC2, or HDAC3 enzyme in cold HDAC Assay Buffer containing 0.1 mg/ml Bovine Serum Albumin (BSA).
- **Substrate Solution:** Prepare a solution of a fluorogenic HDAC substrate (e.g., Ac-NH-GGK(Ac)-AMC) in HDAC Assay Buffer.
- **Stop/Developer Solution:** Prepare a solution containing a stop buffer (e.g., 50 mM Tris-HCl pH 8, 100 mM NaCl), a developer enzyme (e.g., Trypsin at 0.5 mg/ml), and a potent pan-HDAC inhibitor like Trichostatin A (TSA) to halt the reaction.

2. Assay Procedure:

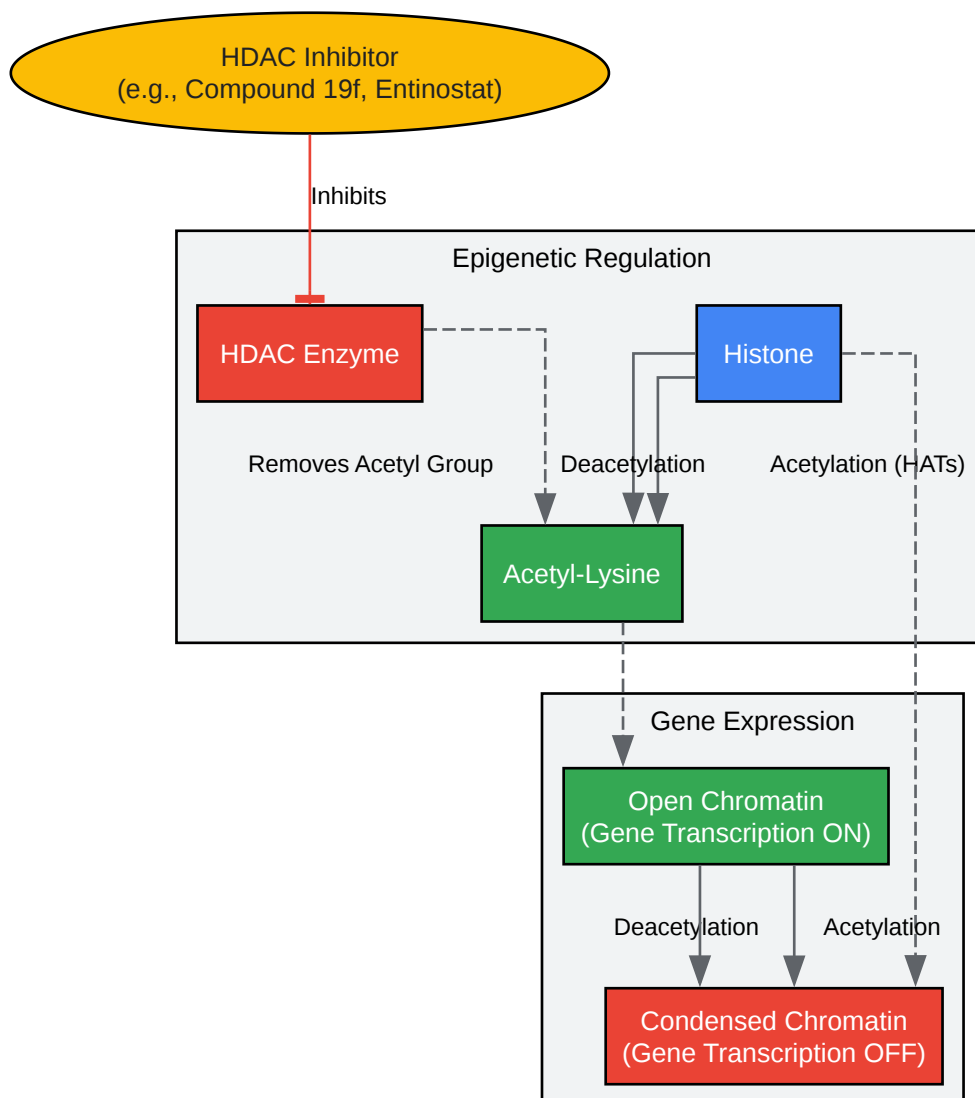
- In a 96-well black microplate, add the test compound at various concentrations. Include wells with a known inhibitor (e.g., Entinostat) as a positive control and wells with DMSO as a vehicle control.
- Add the diluted recombinant HDAC enzyme to all wells except for the "no enzyme" control.
- Pre-incubate the plate at 30°C for 15 minutes to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
- Incubate the plate at 30°C for 90 minutes.
- Stop the reaction by adding the Stop/Developer solution to each well.
- Incubate at room temperature for 40 minutes to allow for the development of the fluorescent signal.

3. Data Analysis:

- Measure the fluorescence using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of HDAC Inhibition Pathway



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Caption: Mechanism of HDAC inhibition leading to gene expression changes.

Part 2: Benchmarking a Putative 2-Bromo-5-(piperazin-1-yl)pyrazine Derivative as a Kinase Inhibitor

The **2-Bromo-5-(piperazin-1-yl)pyrazine** scaffold is also a key component in the synthesis of various protein kinase inhibitors.^{[1][9][10]} Protein kinases are crucial mediators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.

Known Standard: Imatinib (Gleevec)

Imatinib is a well-established tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.^{[11][12]} It primarily targets the BCR-ABL fusion protein, as well as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).^{[13][14]}

Quantitative Data Comparison

While specific IC₅₀ data for a kinase inhibitor directly synthesized from **2-Bromo-5-(piperazin-1-yl)pyrazine** is not publicly available in a comparative format, we can establish a benchmark for future studies using the known inhibitory concentrations of Imatinib. A hypothetical derivative, Compound X, would be evaluated against these targets.

Compound	BCR-ABL IC ₅₀ (μM)	c-Kit IC ₅₀ (μM)	PDGFR IC ₅₀ (μM)
Compound X	To Be Determined	To Be Determined	To Be Determined
Imatinib	~0.6	~0.1	~0.1

Note: Imatinib IC₅₀ values are approximate and can vary based on the specific cell-free or cell-based assay used.^{[11][12]}

Experimental Protocol: In Vitro TR-FRET Kinase Inhibition Assay

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common high-throughput method for measuring kinase activity.

1. Reagent Preparation:

- Kinase Buffer: Prepare a suitable buffer (e.g., HEPES-based) containing MgCl₂, DTT, and other necessary components.
- Test Compound Dilutions: Prepare a serial dilution of the test compound (e.g., Compound X) in DMSO, followed by dilution in Kinase Buffer.
- Enzyme/Substrate/ATP Mix: Prepare a solution containing the target kinase (e.g., ABL), a fluorescently labeled substrate peptide, and ATP at a concentration close to the K_m for the specific kinase.
- Detection Mix: Prepare a solution containing a Lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

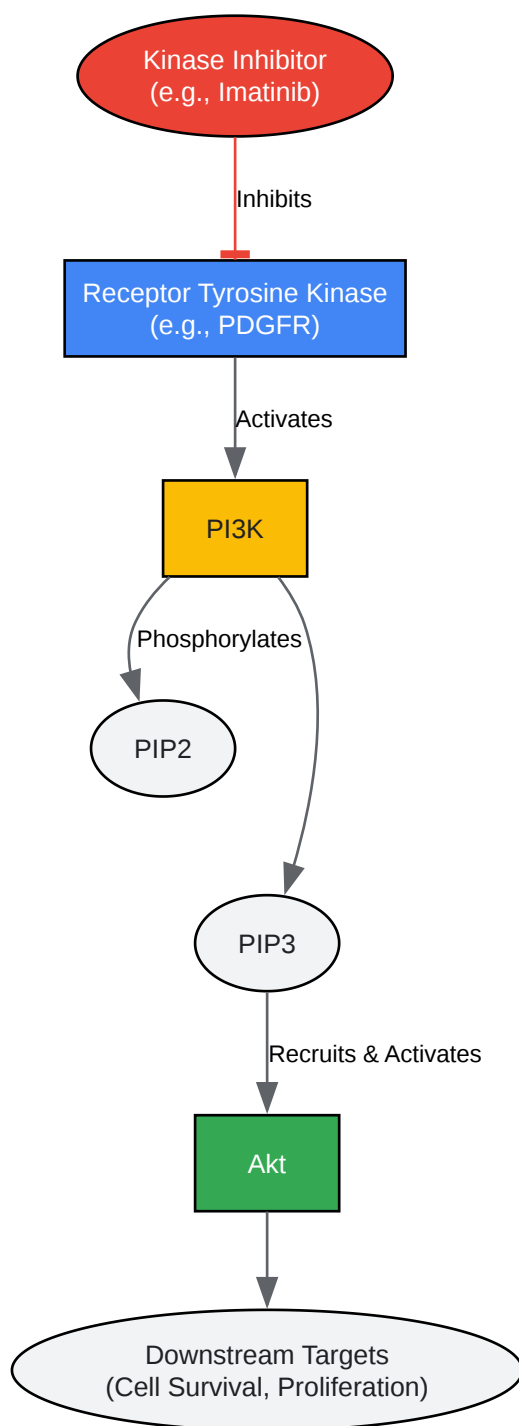
2. Assay Procedure:

- In a 384-well plate, add the test compound dilutions. Include a known inhibitor (e.g., Imatinib) as a positive control and DMSO as a vehicle control.
- Initiate the kinase reaction by adding the Enzyme/Substrate/ATP mix to all wells.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and initiate detection by adding the Detection Mix to all wells.
- Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

3. Data Analysis:

- Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor fluorophore wavelengths).
- Calculate the TR-FRET ratio, which is proportional to the amount of phosphorylated substrate.
- Determine the percent inhibition and calculate the IC₅₀ value as described in the HDAC assay protocol.

Visualization of a Relevant Kinase Signaling Pathway



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Caption: Simplified PI3K/Akt signaling pathway targeted by kinase inhibitors.

Conclusion

The **2-Bromo-5-(piperazin-1-yl)pyrazine** scaffold represents a highly promising starting point for the development of novel, potent, and selective inhibitors of key therapeutic targets such as HDACs and protein kinases. As demonstrated by the comparison of its derivatives with established standards like Entinostat, this chemical framework can be elaborated to produce compounds with significant biological activity. The provided experimental protocols offer a standardized approach for the continued evaluation and benchmarking of new chemical entities derived from this versatile building block, facilitating further advancements in targeted therapy.

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